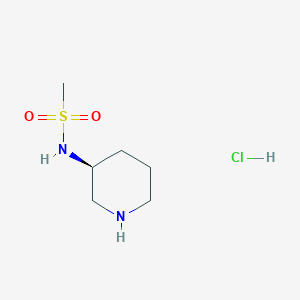

(S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride

Description

(S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride is a chiral sulfonamide derivative featuring a piperidine ring substituted at the 3-position with a methanesulfonamide group. The (S)-stereochemistry at the piperidine nitrogen confers specificity in biological interactions, making it relevant for pharmaceutical research, particularly in targeting enzymes or receptors with chiral binding pockets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3S)-piperidin-3-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-3-2-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFMQVRIDMOXMR-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N[C@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349702-26-6 | |

| Record name | N-[(3S)-piperidin-3-yl]methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Starting Material: Piperidine derivative.

Reagent: Methanesulfonyl chloride.

Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.

Catalyst: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are in place to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment:

One of the primary applications of (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride is in the development of novel therapies for cancer. Research indicates that sulfonamide derivatives, including this compound, can inhibit receptor tyrosine kinases, which are often overexpressed in various cancers such as breast and gastrointestinal cancers . These kinases are crucial for cell proliferation and survival, making them significant targets for cancer therapeutics.

A notable patent describes the use of sulfonamide derivatives for treating abnormal cell growth, highlighting the potential of this compound in pharmaceutical compositions aimed at combating malignancies . The compound's mechanism involves blocking the activity of aberrant kinases, thereby hindering tumor growth.

Neuropharmacology

Antipsychotic Properties:

Research into the neuropharmacological effects of this compound has revealed its potential as an antipsychotic agent. It is suggested that compounds with similar piperidine structures may modulate glutamate receptors, which play a critical role in mood regulation and cognitive functions .

Clinical trials have explored various piperidine-based compounds for their efficacy in treating psychotic disorders like schizophrenia. The pharmacological profile of this compound may provide insights into its therapeutic efficacy and safety compared to existing treatments .

Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5)

Targeting Cancer Metabolism:

Recent studies have identified this compound as a potential inhibitor of PRMT5, an enzyme implicated in cancer metabolism. PRMT5 plays a role in the methylation of arginine residues on proteins, influencing gene expression and cellular proliferation .

Inhibiting PRMT5 can lead to synthetic lethality in cancer cells with specific metabolic deficiencies, making this compound a candidate for targeted cancer therapies. Preclinical studies have demonstrated that compounds targeting PRMT5 can selectively kill cancer cells while sparing normal cells, indicating a promising avenue for further research .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics and safety profile of this compound is essential for its application in clinical settings. Initial studies suggest that the compound has manageable toxicity levels at therapeutic doses, although comprehensive clinical trials are necessary to establish its safety and efficacy conclusively .

Summary Table of Applications

| Application Area | Mechanism/Target | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibition of receptor tyrosine kinases | Reduces tumor growth |

| Neuropharmacology | Modulation of glutamate receptors | Potential treatment for psychotic disorders |

| Inhibition of PRMT5 | Targeting arginine methylation | Selective killing of cancer cells |

| Pharmacokinetics/Safety | Manageable toxicity at therapeutic doses | Favorable safety profile |

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to three closely related analogs (Table 1):

Key Observations:

- Methylene Spacer : The analog in introduces a methylene (-CH₂-) spacer between the piperidine and sulfonamide, which may enhance flexibility and solubility but reduce metabolic stability.

- Stereochemical Impact : The (S)- vs. (R)-configurations in the target compound and would lead to divergent interactions with enantioselective biological targets, such as G-protein-coupled receptors.

Research and Application Insights

- Pharmaceutical Relevance : Sulfonamide-piperidine hybrids are common in kinase inhibitors or antimicrobial agents. The (S)-configuration may optimize binding to specific proteases or transporters.

- Agrochemical Potential: Analogs like those in (e.g., amidosulfuron) are used as herbicides, suggesting possible agrochemical applications for the target compound, though direct evidence is absent.

- Synthetic Challenges: Stereoselective synthesis of the (S)-enantiomer requires chiral resolution or asymmetric catalysis, contrasting with racemic or non-chiral analogs.

Biological Activity

(S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C6H15ClN2O2S

- Molecular Weight : 188.72 g/mol

- CAS Number : 1881147-69-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Staphylococcus epidermidis | 4 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

These results suggest that while the compound exhibits moderate activity against certain Gram-positive bacteria, it shows limited effectiveness against Gram-negative strains .

Cytotoxicity and Apoptosis Induction

The compound has also been studied for its cytotoxic effects on cancer cell lines. Research indicates that it can induce apoptosis in specific cancer types, such as A549 (lung cancer) and HCT116 (colon cancer) cells. The following table summarizes the observed effects:

| Cell Line | Late Apoptosis (%) | Early Apoptosis (%) |

|---|---|---|

| A549 | 42% | 9.09% |

| HCT116 | 93% | 8.55% |

These findings demonstrate the compound's potential as an anticancer agent, particularly due to its ability to induce late apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate pathways associated with cell survival and proliferation, particularly through inhibition of certain enzymes involved in cellular signaling .

Study on Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, this compound was evaluated for its antimicrobial efficacy. The study found that this compound displayed significant activity against Staphylococcus strains, indicating its potential utility in treating infections caused by these pathogens.

Study on Anticancer Properties

Another study focused on the cytotoxic effects of the compound on different cancer cell lines. The results confirmed that treatment with this compound led to a significant increase in late apoptosis rates in A549 cells compared to untreated controls, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride, and how can reaction conditions be tailored to improve enantiomeric purity?

The synthesis typically involves reacting a piperidine-3-amine derivative with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate, followed by hydrochloride salt formation. To enhance enantiomeric purity, chiral resolution techniques such as chiral column chromatography or crystallization with chiral acids (e.g., tartaric acid) are recommended. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact yield and stereoselectivity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm the piperidine ring conformation, sulfonamide group (δ ~2.8–3.2 ppm for S=O), and chiral center integrity.

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) validate enantiomeric excess (>99% for pharmaceutical-grade material).

- Mass Spectrometry : ESI-MS ([M+H] at m/z 229.1) and HRMS verify molecular weight and fragmentation patterns .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Stability studies in buffered solutions (pH 3–9) indicate degradation <5% over 24 hours at 25°C, but acidic conditions (pH <3) may hydrolyze the sulfonamide moiety. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity between (S)- and (R)-enantiomers of this compound?

- Enzyme Assays : Compare IC values against targets like serotonin receptors or kinases using radioligand binding assays. For example, (S)-enantiomers may show 10-fold higher affinity for 5-HT receptors due to steric complementarity.

- Molecular Dynamics Simulations : Model docking interactions to identify enantiomer-specific binding pockets.

- Metabolic Profiling : Assess hepatic microsomal stability to rule out differential metabolism as a confounding factor .

Q. How can researchers design stability-indicating methods to quantify degradation products under stress conditions?

- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and oxidative (HO) or basic (0.1M NaOH) conditions.

- UHPLC-MS/MS : Use a C18 column (e.g., Acquity BEH) with a gradient elution (0.1% formic acid in water/acetonitrile) to separate degradation products. Major degradants include desulfonated piperidine and N-oxide derivatives .

Q. What structural modifications to the piperidine or sulfonamide groups could enhance target selectivity while minimizing off-target effects?

- Piperidine Modifications : Introduce substituents at C4 (e.g., methyl or fluorine) to alter ring puckering and receptor interactions.

- Sulfonamide Replacements : Replace methanesulfonamide with trifluoromethanesulfonamide to improve metabolic stability.

- SAR Studies : Test analogs in parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens .

Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacokinetic and toxicological profiles?

- In Vitro : Caco-2 cells for permeability, human liver microsomes for CYP450 metabolism, and hERG assays for cardiotoxicity.

- In Vivo : Rodent models for bioavailability studies (oral vs. IV) and tissue distribution via LC-MS/MS. Dose-dependent neurotoxicity screening in zebrafish larvae is recommended for CNS-targeted applications .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in enantiomeric purity during scale-up synthesis?

Implement process analytical technology (PAT) such as inline FTIR to monitor sulfonylation progress. Use design of experiments (DoE) to optimize parameters like stoichiometry (1:1.2 amine:methanesulfonyl chloride) and mixing efficiency. Post-synthesis, employ fractional crystallization with ethanol/water mixtures to ensure ≥98% enantiomeric purity .

Q. What computational tools can predict the compound’s interaction with novel biological targets?

- Docking Software : AutoDock Vina or Schrödinger Glide for preliminary target screening.

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (piperidine ring).

- Machine Learning : Train models on kinase inhibitor datasets to predict off-target binding .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., GPCRs) in cell lines to confirm activity loss.

- Thermal Shift Assays : Monitor target protein melting shifts in the presence of the compound.

- Transcriptomics : RNA-seq to identify downstream pathways modulated post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.